(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentration. Catalysts and solvents are selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound is used in the synthesis of polymers and dyes. Its derivatives are employed in the production of high-performance materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler oxazine derivative used in various chemical syntheses.
Ifosfamide: A clinically used oxazine derivative with significant anticancer activity.
Benzoxazine: A related compound used in the production of high-performance polymers.
Uniqueness
(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
2322924-57-0 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3S)-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
InChI Key |
IKZOSGDTRVGYJU-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(O1)N=CC=C2 |
Canonical SMILES |
CC1CNC2=C(O1)N=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
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